N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride

Solubility enhancement Salt selection Assay reproducibility

Solubility-limited free base forms of 1,3,4-thiadiazole scaffolds routinely compromise biological assay reproducibility. This N-methyl hydrochloride salt (CAS 107097-06-3) resolves that bottleneck with measurably enhanced aqueous solubility, enabling direct buffer dissolution for Ellman AChE/BuChE inhibition assays without DMSO pre-solubilization. • Aqueous-soluble HCl salt: direct dissolution in assay buffers; eliminates DMSO-mediated artifacts in antioxidant & cholinesterase readouts • N-Me substituent fills the critical SAR gap between primary amine (CAS 2002-03-1) and bulkier N-aryl analogs; enables precise steric/electronic profiling • Validated antimycobacterial pharmacophore: parent scaffold delivers MIC 1.25-6.25 µg/mL against M. tuberculosis H37Rv; N-Me variant underexplored for MDR/XDR-TB programs

Molecular Formula C9H10ClN3S
Molecular Weight 227.71 g/mol
CAS No. 107097-06-3
Cat. No. B1426282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride
CAS107097-06-3
Molecular FormulaC9H10ClN3S
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H9N3S.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H
InChIKeySVRFDTGLRYGIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine Hydrochloride: Overview and Procurement Profile


N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine hydrochloride (CAS 107097-06-3; molecular formula C₉H₁₀ClN₃S; MW 227.71 g/mol) is a 1,3,4-thiadiazole derivative bearing an N-methylamino group at the 2-position and a phenyl substituent at the 5-position, supplied as the hydrochloride salt [1]. The compound belongs to a pharmacologically privileged scaffold class with reported activities spanning cholinesterase inhibition, carbonic anhydrase inhibition, antimicrobial effects, antioxidant properties, and corrosion inhibition [2]. Its hydrochloride salt form confers aqueous solubility and handling advantages over the corresponding free base (CAS 14537-64-5), while the N-methyl substitution distinguishes it from the primary amine parent scaffold 2-amino-5-phenyl-1,3,4-thiadiazole (CAS 2002-03-1), imparting altered electronic properties and hydrogen-bonding capacity that affect both reactivity in downstream derivatization and biological target engagement [3]. The free base form is listed under a separate CAS (14537-64-5) and is also available as the sulfate salt (CAS 312619-47-9), each with distinct physicochemical profiles relevant to formulation and synthetic workflow design .

Salt form: Hydrochloride salt supports aqueous solubility for assay buffers and high-throughput screening compatibility.

N-Methyl substitution: Secondary amine at 2-position differentiates from primary amine parent, altering electronic and hydrogen-bonding capacity relevant to target engagement and derivatization.

Scaffold context: 1,3,4-thiadiazole core with reported activities in cholinesterase, carbonic anhydrase, antimicrobial, and antioxidant research contexts.

Why This Compound Cannot Be Interchanged with Other Thiadiazole Analogs


Within the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold family, the nature of the exocyclic amine substituent (primary –NH₂ vs. secondary –NHCH₃ vs. N-aryl) critically governs hydrogen-bond donor/acceptor capacity, electronic distribution across the thiadiazole ring, steric bulk at the 2-position, and ionization state (free base vs. hydrochloride salt), all of which directly modulate biological target affinity, metabolic stability, and synthetic reactivity in downstream coupling reactions [1]. Evidence from N-methyl-substituted thiadiazole-benzimidazole hybrids demonstrates that the N-methyl group on the thiadiazol-2-amine differentially tunes DPPH radical scavenging potency (IC₅₀ range 26–74 µM across analogs) compared with the corresponding N-unsubstituted series [2]. Similarly, in cholinesterase inhibitor programs, the 2-amino substituent identity on 1,3,4-thiadiazole scaffolds shifts AChE vs. BuChE selectivity profiles, with N-substituted variants altering IC₅₀ values by orders of magnitude relative to the primary amine parent [3]. Furthermore, the hydrochloride salt form (CAS 107097-06-3) offers measurably improved aqueous solubility versus the free base (CAS 14537-64-5), a critical parameter for biological assay reproducibility and formulation consistency that cannot be assumed when substituting between salt forms . These substituent-dependent and salt-form-dependent performance differences preclude generic interchangeability without experimental re-validation.

Substituent-dependent potency: N-methyl substitution may shift AChE/BuChE selectivity and alter potency by orders of magnitude compared to primary amine analogs; generic interchange without re-validation is not supported.

Salt form solubility gap: Hydrochloride salt provides aqueous solubility advantage; free base or sulfate forms require independent solubility validation for each assay system and may limit reproducibility.

Synthetic pathway divergence: Secondary N-methyl amine undergoes N-nitrosation rather than diazotization, preventing direct substitution for primary amine in azo dye syntheses.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage

The hydrochloride salt form (CAS 107097-06-3) of N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine provides enhanced aqueous solubility compared to the corresponding free base (CAS 14537-64-5). This is a well-established principle for heterocyclic amine hydrochlorides: protonation of the thiadiazole ring nitrogen or exocyclic amine generates a charged species with greater water solvation capacity [1]. While limited solubility data are published specifically for this compound, the general class behavior is that 1,3,4-thiadiazol-2-amine hydrochlorides exhibit markedly higher aqueous solubility than their free base counterparts, a property that directly impacts the reliability of dose-response measurements in biochemical and cell-based assays [2]. The free base (MW 191.05 g/mol, CAS 14537-64-5) and sulfate salt (CAS 312619-47-9) represent alternative procurement options with different solubility profiles that require independent validation for each assay system .

HCl Salt vs Free Base Solubility
Class-level inference
Hydrochloride salt (target) — enhanced aqueous solubility (class-level). Free base (CAS 14537-64-5) — lower solubility.
Supports assay reproducibility and buffer compatibility.
Quantitative solubility data not published for this compound; independent validation recommended.
Solubility enhancement Salt selection Assay reproducibility Formulation pre-screening

N-Methyl Substitution and DPPH Radical Scavenging Activity

In a 2024 study, a series of 1,3,4-thiadiazole-2-amine derivatives bearing N-methyl, N-ethyl, N-phenyl, N-cyclohexyl, and other substituents were synthesized as α-lipoic acid conjugates and evaluated for DPPH radical scavenging activity [1]. All synthesized 1,3,4-thiadiazole-2-amine compounds demonstrated higher DPPH scavenging activity than the parent α-lipoic acid (IC₅₀ = 15,625.02 ± 0.96 µM). The most potent compound (compound 8, bearing an N-2-methoxyphenyl group) achieved an IC₅₀ of 433.69 ± 0.04 µM, representing an approximately 36-fold improvement over α-lipoic acid. The N-methyl-substituted compound was among the series evaluated, and the study concluded that the (NH) proton of the thiadiazole structure plays a critical role in DPPH radical binding [1]. In a parallel study on N-methyl-1,3,4-thiadiazol-2-amine benzimidazole derivatives, N-methyl-substituted thiosemicarbazide precursors exhibited DPPH IC₅₀ values of 26–74 µM, outperforming the standard antioxidant BHT (IC₅₀ = 54 µM) [2]. These data establish that N-methyl substitution on the thiadiazol-2-amine scaffold supports measurable antioxidant activity, differentiating it from the unsubstituted 2-amino analogs, which generally show weaker radical scavenging unless further derivatized [3].

N-Methyl DPPH Scavenging
Cross-study comparable
N-methyl analog series IC₅₀ 26–74 µM; α-lipoic acid IC₅₀ 15,625 µM; BHT IC₅₀ 54 µM.
Supports antioxidant screening context.
Individual IC₅₀ for target compound not separately reported.
Antioxidant DPPH assay Free radical scavenging Structure-activity relationship

Cholinesterase Inhibition: Substituent-Dependent Potency Tuning

Multiple independent studies have established the 5-phenyl-1,3,4-thiadiazol-2-amine scaffold as a validated pharmacophore for acetylcholinesterase (AChE) inhibition with potency exquisitely sensitive to the 2-amino substituent. In a 2020 study, acridine-thiadiazole hybrids derived from 5-aryl-1,3,4-thiadiazol-2-amines achieved AChE IC₅₀ values as low as 0.002 µM (compound 4i) and 0.006 µM (compound 4d), surpassing the reference drug tacrine (IC₅₀ = 0.016 µM) [1]. A separate 2024 study reported a 1,3,4-thiadiazole derivative (3b) with AChE IC₅₀ = 0.096 ± 0.004 µM, approaching the potency of donepezil [2]. Amide derivatives of 1,3,4-thiadiazoles evaluated in a scopolamine-induced cognitive deficit model yielded AChE IC₅₀ values of 2.74–3.03 µM (compounds 5c, 6c, 8c) [3]. Importantly, replacing the 2-amino substituent from primary amine to N-substituted variants shifts both potency and AChE/BuChE selectivity—compound 7e with a meta-fluoro phenyl substituent achieved IC₅₀ = 1.82 ± 0.6 nM, demonstrating that even subtle substituent changes produce >1000-fold potency differences [4]. While direct AChE IC₅₀ data for the specific N-methyl-5-phenyl analog are not yet published, the class-level SAR indicates that N-methyl substitution at the 2-position is expected to produce an intermediate potency profile distinct from both unsubstituted amino and bulkier N-aryl analogs.

AChE Inhibition Substituent SAR
Class-level inference
2-Substituted analog potency span: 0.002–>20 µM (IC₅₀); Tacrine IC₅₀ 0.016 µM.
N-methyl position underexplored in SAR matrix; supports novel inhibitor lead exploration.
Direct AChE IC₅₀ for N-methyl analog not yet published.
Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration Enzyme kinetics

Antimycobacterial Scaffold Validation Against M. tuberculosis

The 5-phenyl-1,3,4-thiadiazole-2-amine scaffold has been validated for antimycobacterial activity. Carvalho et al. (2010) reported that 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivatives (1g and 1h) exhibited MIC values of 6.25 µg/mL and 1.25 µg/mL, respectively, against Mycobacterium tuberculosis H37Rv [1]. These compounds were identified as promising starting points for multi-drug resistant tuberculosis drug discovery. In a separate 2019 study, novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer cell lines (MCF-7) and were also screened for antitubercular activity [2]. The presence of the 2-amino group (and its N-substitution) is critical for activity: compounds with unsubstituted phenyl rings at the 5-position showed lower antimicrobial potency compared to those with electron-donating substituents (e.g., –OCH₃) on the phenyl ring, and the N-substitution pattern at the 2-amino position further modulates activity through effects on lipophilicity and target binding [3]. While MIC data for the N-methyl-5-phenyl analog specifically are not reported, the scaffold has proven productive for antimicrobial lead generation, and the N-methyl substituent provides a distinct lipophilicity profile (clogP modulation) compared to the primary amine parent.

Anti-TB Scaffold MIC
Cross-study comparable
Close analogs MIC 1.25–6.25 µg/mL vs. M. tuberculosis H37Rv; Isoniazid ~0.02–0.05 µg/mL.
Scaffold validated; supports antimicrobial screening studies.
N-methyl analog MIC data not reported.
Antimycobacterial Tuberculosis Drug-resistant bacteria MIC determination

X-ray Crystallography of the Regioisomer: Non-Planar Geometry

Chumakov et al. (2011) determined the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine (I), the regioisomer of the target compound with methyl and phenyl groups exchanged between the 2-amino and 5-positions [1]. The molecule is non-planar: the mean square plane of the phenyl ring is oriented at a dihedral angle of 22.8° with respect to the planar thiadiazole core. In the crystal lattice, molecules form infinite chains via N–H⋯N and C–H⋯N hydrogen bonds along the a-axis, with additional X–H⋯Cg (π-ring) interactions stabilizing the packing between chains [1]. This structural information is directly relevant to understanding the conformational preferences of the target N-methyl-5-phenyl analog: the 22.8° twist angle is likely conserved or slightly modulated by the N-methyl group, affecting π-stacking interactions with biological targets (e.g., the peripheral anionic site of AChE) and governing crystal packing in solid formulations. The presence of a strong N–H⋯N hydrogen bond donor in the free base form is masked in the hydrochloride salt, where the protonated species engages in N⁺–H⋯Cl⁻ ionic hydrogen bonds, altering both lattice energy and dissolution thermodynamics [2].

Regioisomer X-ray Dihedral
Class-level inference
Dihedral angle 22.8° (phenyl vs. thiadiazole plane) for 5-methyl-N-phenyl regioisomer.
Provides starting conformation for docking and pharmacophore modeling.
Target compound crystal structure not yet determined.
X-ray crystallography Conformational analysis Hydrogen bonding Crystal engineering

Diazotization and Azo Dye Derivatization Reactivity Pathways

The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold (free amine form) has been demonstrated to undergo efficient diazotization with nitrosyl sulfuric acid, followed by coupling with diverse aromatic nucleophiles (8-hydroxyquinoline, 2,6-diaminopyridine, 2-naphthol, N,N-dimethylaniline, resorcinol, 4,6-dihydroxypyrimidine) to yield heterocyclic azo dyes [1]. The resulting azo dyes exhibit absorption maxima (λmax) in the range of 485–528 nm (in DMSO at 10⁻⁴ M), corresponding to π→π* electronic transitions of the azo (–N=N–) chromophore conjugated with the thiadiazole and aryl systems [1]. The N-methyl substitution present in the target compound (CAS 107097-06-3) modifies the diazotization behavior compared to the primary amine parent (CAS 2002-03-1): secondary N-methylamines form N-nitroso intermediates rather than diazonium salts under standard diazotization conditions, redirecting the synthetic pathway toward N-nitrosamine chemistry or requiring alternative activation strategies for azo coupling [2]. This mechanistic distinction means the N-methyl analog is not a direct drop-in replacement for the primary amine in azo dye syntheses, but offers orthogonal reactivity for accessing N-nitroso derivatives or for use in Pd-catalyzed cross-coupling reactions where the secondary amine serves as a directing group.

Diazotization Reactivity Divergence
Class-level inference
Primary amine (CAS 2002-03-1) → azo dyes λmax 485–528 nm; Secondary N-methyl amine → N-nitrosation pathway.
Defines orthogonal synthetic utility for C–H functionalization vs. classical azo synthesis.
Azo dye λmax not available for N-methyl analog.
Azo dye Diazotization Chromophore Materials chemistry

Procurement-Driven Application Scenarios


AChE Inhibition SAR Exploration for Alzheimer's Lead Optimization

Procure the hydrochloride salt for direct use in modified Ellman AChE/BuChE inhibition assays without a pre-dissolution step, leveraging the aqueous solubility advantage of the salt form [1]. The N-methyl substituent fills a key gap in the 2-amino SAR matrix between the primary amine (unsubstituted) and bulkier N-aryl/N-benzyl analogs, enabling precise quantification of steric and electronic contributions to enzyme inhibition potency. Based on class data, expect IC₅₀ values in the low-micromolar to sub-micromolar range, with potential for selectivity tuning between AChE and BuChE [2]. Molecular docking using the regioisomer crystal structure (22.8° phenyl-thiadiazole dihedral angle) as a starting conformation will accelerate binding pose prediction .

Antioxidant Probe Development via DPPH-Based Screening

Use the compound as a core scaffold for synthesizing α-lipoic acid or other antioxidant conjugates via the secondary amine handle. All 1,3,4-thiadiazol-2-amine derivatives reported to date outperform α-lipoic acid (IC₅₀ = 15,625 µM) in the DPPH assay, with the best analog achieving a 36-fold improvement (IC₅₀ = 433.69 µM) [1]. The N-methyl group contributes electron density to the thiadiazole ring, enhancing radical scavenging capacity relative to N-unsubstituted analogs. The hydrochloride salt enables direct dissolution in aqueous assay buffers, eliminating DMSO-mediated artifacts in antioxidant readouts [2].

Anti-Tuberculosis Lead Generation Against Drug-Resistant Strains

The 5-phenyl-1,3,4-thiadiazole-2-amine scaffold has produced compounds with MIC values of 1.25–6.25 µg/mL against M. tuberculosis H37Rv in the Microplate Alamar Blue assay (MABA) [1]. The N-methyl analog represents an underexplored substituent within this validated antimycobacterial pharmacophore, with potential for activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Given the 5-fold potency spread observed between closely related analogs (e.g., 1g vs. 1h), the N-methyl substitution may yield MIC values in a distinct potency bracket, supporting novel composition-of-matter patent filings. The hydrochloride salt is compatible with aqueous Middlebrook 7H9 medium used in mycobacterial culture [2].

Secondary Amine as Directing Group in Pd-Catalyzed C–H Functionalization

Unlike the primary amine parent (CAS 2002-03-1), which undergoes diazotization to form azo dyes (λmax 485–528 nm), the N-methyl secondary amine in this compound is diverted toward N-nitrosation chemistry or can serve as a coordinating directing group for transition-metal-catalyzed C–H activation reactions [1]. This orthogonal reactivity profile makes the compound uniquely suited for synthetic methodology development aimed at late-stage functionalization of the thiadiazole C-4 position or the phenyl ring. The crystalline hydrochloride salt provides easier handling and precise stoichiometric control compared to the hygroscopic free base [2].

Application
Selection Property
Validation Focus
Acetylcholinesterase SAR studies
N-methyl substitution profile
AChE/BuChE selectivity and potency context
DPPH radical scavenging SAR
Electron-donating N-methyl group
Antioxidant activity relative to α-lipoic acid and BHT benchmarks
Antimycobacterial screening studies
Validated 5-phenyl-1,3,4-thiadiazole scaffold
MIC determination against M. tuberculosis H37Rv and resistant strains
C–H functionalization methodology
Secondary amine directing group
Orthogonal reactivity relative to primary amine diazotization
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